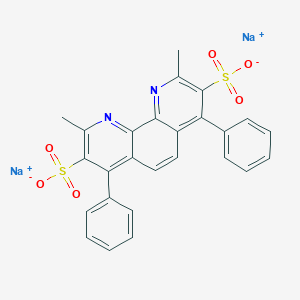

2,9-二甲基-4,7-二苯基-1,10-邻菲啰啉-3,8-二磺酸钠

描述

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproinedisulfonic acid disodium salt hydrate, is a chemical compound with the molecular formula C26H20N2Na2O7S2 . It is often used in various chemical reactions and analyses .

Molecular Structure Analysis

The molecular structure of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves phenyl rings rotated out of the phenanthroline plane, with torsion angles of 119.66 (14) and 117.06 (14)° . The asymmetric unit consists of one half of the molecule, which is located on a crystallographic twofold rotation .Chemical Reactions Analysis

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has been used in charge transfer induced reactions. For instance, it has been employed to mediate the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode . It has also been used in the spectrophotometric measurement of copper (I) in aqueous media .Physical And Chemical Properties Analysis

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has a molecular weight of 582.6 g/mol and 564.5 g/mol . It has one hydrogen bond donor count and nine hydrogen bond acceptor counts .科学研究应用

Organic Synthesis and Luminescent Material

This compound serves as a building block in organic synthesis and can be used in the modification and derivation of bioactive molecules and optoelectronic materials. It’s particularly useful due to its large conjugated system and unique electronic properties .

Photovoltaic Applications

It has been utilized as an efficient hole or exciton-blocking material in photovoltaic cells due to its low highest occupied molecular orbital (HOMO) and significant mobility. This makes it valuable in the development of organic UV photovoltaic photodetectors .

OLED and Perovskite Solar Cells

The compound is used as an Electron Transport / Hole Blocking Layer (ETL / HBL) in OLEDs and perovskite solar cells, contributing to the efficiency and performance of these devices .

Detection of Copper Ions

It has been reported that this compound can be used to detect copper ions, which is crucial in various analytical chemistry applications .

Organic Catalysis

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate can act as a bidentate ligand in organic catalytic reactions, which is important for facilitating various chemical transformations .

Optoelectronic Material

Due to its high melting point and energy level, it is commonly used as an exciton/hole blocking material in OLEDs .

作用机制

Target of Action

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproine , is primarily used in the field of optoelectronics, particularly in Organic Light Emitting Diodes (OLEDs) . Its primary targets are the electron transport layer and the hole blocking layer in OLEDs .

Mode of Action

The compound acts as an electron transport and hole blocking material . It facilitates the movement of electrons and prevents the movement of holes (positive charges) in the device . This ensures that electrons and holes recombine in the emissive layer of the OLED, leading to light emission .

Biochemical Pathways

While the compound doesn’t directly participate in biochemical pathways, it plays a crucial role in the operation of OLEDs. It helps to ensure efficient electron transport and prevent leakage of holes, thereby enhancing the efficiency and lifespan of the OLED .

Result of Action

The result of the compound’s action is the efficient operation of OLEDs. By facilitating electron transport and blocking holes, it helps to ensure that light is emitted efficiently, which is critical for the performance of OLEDs .

Action Environment

The performance of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate can be influenced by various environmental factors. For instance, exposure to moisture or high temperatures can degrade the compound and reduce its effectiveness . Therefore, OLEDs are often encapsulated to protect the sensitive organic materials from environmental factors .

属性

IUPAC Name |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGKZLRAVYPLJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338898 | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Bathocuproine disulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

CAS RN |

52698-84-7, 98645-85-3 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。